molecular formula C16H13N3O B5088839 3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile

3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile

Cat. No. B5088839
M. Wt: 263.29 g/mol
InChI Key: LOQUXPIMUMSWFA-UHFFFAOYSA-N
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Description

The compound "3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile" belongs to a class of organic compounds known for their diverse chemical properties and reactions. The focus on this compound stems from its relevance in various chemical syntheses and the interest in its structural and functional characteristics.

Synthesis Analysis

The synthesis of similar compounds, such as 3-amino-2,4-dicarbonitrile-5-methylbiphenyls, involves a three-component reaction of aromatic aldehydes, malononitrile, and acetone in the presence of catalytic NaOMe under solvent-free conditions, showcasing a method that could potentially be adapted for our compound of interest (Pasha & Datta, 2014).

Molecular Structure Analysis

For compounds with similar structural motifs, spectroscopic analysis (FT-IR, 1H NMR, 13C NMR, UV-visible) and quantum chemical studies on molecular geometry, NBO, NLO, chemical reactivity, and thermodynamic properties provide detailed insights. These studies help in understanding the conformation, electronic structure, and potential reactivity of the compound (Fatma et al., 2015).

Chemical Reactions and Properties

Spiro derivatives related to our compound have been synthesized and analyzed for their inhibition effects and chemical properties, indicating potential applications in corrosion inhibition and the exploration of their reactivity under various conditions (Gupta et al., 2018).

Physical Properties Analysis

The crystalline structure and phase transformations of related compounds have been studied, revealing insights into conformational color polymorphism, crystal stability, and transformation mechanisms, which are crucial for understanding the physical stability and properties of the compound (He et al., 2001).

Chemical Properties Analysis

Diverse synthetic approaches to related compounds demonstrate the chemical versatility and reactivity of such molecules, offering insights into their chemical properties, including reaction mechanisms and the influence of substituents on their reactivity and stability (Mahdavinia et al., 2013).

Safety and Hazards

The safety data sheet for “5-Amino-3-(4-methylphenyl)pyrazole” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical advice if irritation persists .

properties

IUPAC Name

3-(4-methylanilino)-2-oxo-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-6-8-12(9-7-11)19-16(10-17)13-4-2-3-5-14(13)18-15(16)20/h2-9,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQUXPIMUMSWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2(C3=CC=CC=C3NC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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